An In-depth Technical Guide to (+)-Intermedine: Chemical Structure and Properties
An In-depth Technical Guide to (+)-Intermedine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Intermedine is a naturally occurring pyrrolizidine (B1209537) alkaloid found in various plant species, notably those belonging to the Boraginaceae family, such as comfrey (B1233415) (Symphytum officinale). As a member of the retronecine-type monoester pyrrolizidine alkaloids, (+)-Intermedine has garnered significant attention within the scientific community due to its pronounced biological activities, particularly its hepatotoxicity. This technical guide provides a comprehensive overview of the chemical structure and properties of (+)-Intermedine, its biological effects with a focus on the molecular mechanisms of its cytotoxicity, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, toxicology, and drug development.
Chemical Structure and Properties
(+)-Intermedine is a stereoisomer of lycopsamine (B1675737) and is characterized by a pyrrolizidine core structure esterified with trachelanthic acid.
Chemical Structure:
The chemical structure of (+)-Intermedine is provided below:
Molecular Formula: C₁₅H₂₅NO₅[1]
IUPAC Name: [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate[1]
Stereochemistry: The stereochemistry of (+)-Intermedine is crucial for its biological activity. The absolute configuration is specified in its IUPAC name.
Physicochemical Properties
A summary of the key physicochemical properties of (+)-Intermedine is presented in the table below. It is important to note that some of these values are computed due to the limited availability of experimentally determined data.
| Property | Value | Source |
| Molecular Weight | 299.36 g/mol | PubChem[1] |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | DMSO: 50 mg/mL (167.02 mM) (requires sonication) | MedChemExpress[2] |
| In vivo formulation (10% DMSO >> 90% (20% SBE-β-CD in saline)): ≥ 1.25 mg/mL (4.18 mM) | MedChemExpress[2] | |
| In vivo formulation (10% DMSO >> 90% corn oil): ≥ 1.25 mg/mL (4.18 mM) | MedChemExpress[2] | |
| pKa (Predicted) | 12.59 ± 0.29 | Guidechem |
| XLogP3-AA (Computed) | -0.4 | PubChem[1] |
| Optical Rotation ([α]) | Not experimentally determined. |
Biological Activity and Signaling Pathways
The primary biological activity of (+)-Intermedine that has been extensively studied is its cytotoxicity, particularly its hepatotoxicity. It is known to induce apoptosis in hepatocytes through a mitochondria-mediated pathway.
Mechanism of Cytotoxicity: Mitochondria-Mediated Apoptosis
(+)-Intermedine induces apoptosis in liver cells by initiating a cascade of events centered on the mitochondria. The proposed signaling pathway is as follows:
-
Induction of Oxidative Stress: (+)-Intermedine treatment leads to the generation of excessive reactive oxygen species (ROS) within the cell.
-
Mitochondrial Membrane Potential Disruption: The increase in ROS causes a change in the mitochondrial membrane potential.
-
Cytochrome c Release: The altered membrane potential leads to the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: In the cytoplasm, cytochrome c activates a caspase cascade, starting with the activation of caspase-9, which in turn activates the executioner caspase, caspase-3.
-
Apoptosis: Activated caspase-3 orchestrates the biochemical and morphological changes characteristic of apoptosis, leading to cell death.
Signaling Pathway Diagram
The signaling pathway for (+)-Intermedine-induced apoptosis is depicted in the following diagram generated using Graphviz.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of (+)-Intermedine.
Isolation of Pyrrolizidine Alkaloids from Symphytum officinale (Representative Protocol)
This protocol outlines a general strategy for the isolation of pyrrolizidine alkaloids, including (+)-Intermedine, from comfrey roots.[3][4][5] This should be considered a representative method and may require optimization for specific applications.
Workflow Diagram:
Methodology:
-
Extraction:
-
Macerate dried and powdered comfrey roots with methanol at room temperature for 24-48 hours.
-
Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in 0.5 M sulfuric acid.
-
Wash the acidic solution with diethyl ether or hexane (B92381) to remove non-polar compounds.
-
Make the aqueous layer alkaline (pH 9-10) with ammonium (B1175870) hydroxide.
-
Extract the alkaloids into chloroform (B151607) or a chloroform/methanol mixture.
-
-
Reduction of N-oxides (if necessary):
-
Dissolve the alkaloid-containing fraction in dilute acid.
-
Add zinc dust and stir for several hours to reduce the pyrrolizidine alkaloid N-oxides to the free bases.
-
Filter the mixture and make the filtrate alkaline before re-extracting the alkaloids into an organic solvent.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid mixture to column chromatography on silica (B1680970) gel or alumina.
-
Elute with a gradient of chloroform and methanol.
-
Monitor fractions by thin-layer chromatography (TLC) using a Dragendorff's reagent for visualization.
-
Combine fractions containing (+)-Intermedine.
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) or preparative TLC to obtain pure (+)-Intermedine.
-
Cell Viability Assay (CCK-8 Assay)
This protocol is for determining the cytotoxicity of (+)-Intermedine on a cell line of interest (e.g., HepG2 human hepatoma cells).
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Cell culture medium appropriate for the cell line
-
(+)-Intermedine stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with (+)-Intermedine:
-
Prepare serial dilutions of (+)-Intermedine in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of (+)-Intermedine. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of (+)-Intermedine) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle control:
-
Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the detection of apoptosis induced by (+)-Intermedine using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of (+)-Intermedine for the desired time.
-
Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Conclusion
(+)-Intermedine is a pyrrolizidine alkaloid with significant biological activity, primarily characterized by its ability to induce mitochondria-mediated apoptosis in hepatocytes. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and the molecular mechanisms underlying its cytotoxicity. The experimental protocols provided herein offer a foundation for researchers to further investigate the properties and biological effects of this important natural product. Further research is warranted to fully elucidate the toxicological profile of (+)-Intermedine and to explore any potential therapeutic applications of its derivatives.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of symlandine from the roots of common comfrey (Symphytum officinale) using countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved method for isolation of lycopsamine from roots of comfrey (Symphytum officinale) - PubMed [pubmed.ncbi.nlm.nih.gov]
